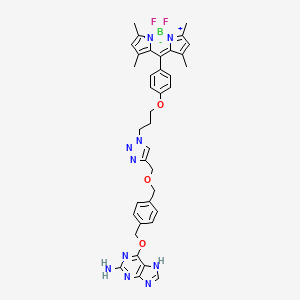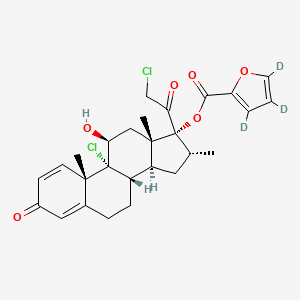
Ebastine N-oxide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ebastine N-oxide-d5 is a deuterated derivative of Ebastine, a second-generation non-sedating antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ebastine. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for more precise tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions
Ebastine N-oxide-d5 can be synthesized through the oxidation of Ebastine-d5. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to obtain the desired product with high purity and yield.
化学反応の分析
Types of Reactions
Ebastine N-oxide-d5 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Ebastine-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ebastine N-oxide-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Ebastine.
Biology: Helps in understanding the metabolic pathways and interactions of Ebastine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ebastine.
Industry: Employed in the development of new formulations and drug delivery systems for Ebastine.
作用機序
Ebastine N-oxide-d5 exerts its effects by inhibiting the H1 histamine receptors. The deuterium atoms do not alter the pharmacological activity of the compound but provide a distinct mass difference that aids in tracking the compound in metabolic studies. The primary molecular target is the H1 receptor, and the pathway involves the inhibition of histamine-induced responses.
類似化合物との比較
Similar Compounds
Ebastine: The parent compound, a non-sedating antihistamine.
Desalkyl Ebastine-d5: A deuterated metabolite of Ebastine.
Hydroxy Ebastine: A hydroxylated derivative of Ebastine.
Uniqueness
Ebastine N-oxide-d5 is unique due to the presence of deuterium atoms, which provide a distinct advantage in mass spectrometry. This allows for more accurate and precise tracking of the compound in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C32H39NO3 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-4-[1-oxido-4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-ium-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
InChIキー |
PFOUEGNOVHBNHS-UAVBZTRNSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CC[N+](CC3)(CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[O-])[2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


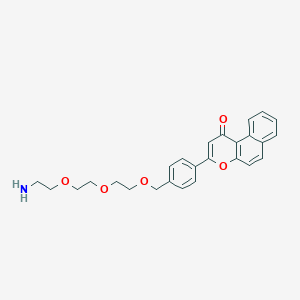
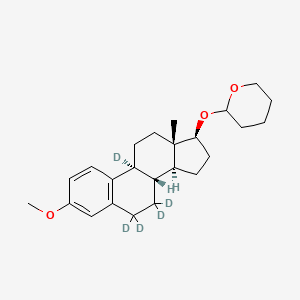

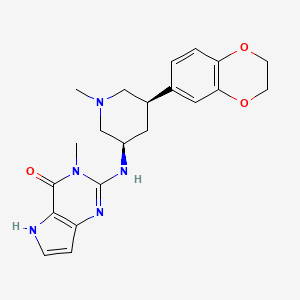



![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
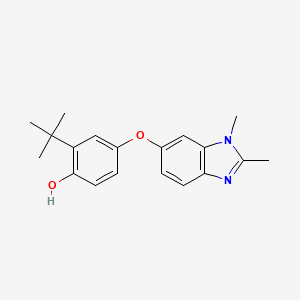
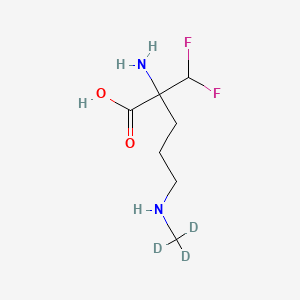
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
